Cas no 2248266-65-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a specialized organic compound featuring a phthalimide core linked to a 3,5-dimethylpyrazole moiety via a propanoate ester bridge. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. The presence of both the isoindole-1,3-dione and pyrazole groups enhances its potential as a versatile building block for drug discovery and materials science. Its stability and well-defined functional groups allow for precise modifications, facilitating applications in targeted synthesis. The compound is typically handled under controlled conditions due to its reactive ester linkage.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate structure
2248266-65-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
CAS No:2248266-65-9
MF:C16H15N3O4
MW:313.308003664017
CID:6287090
PubChem ID:165905084
Update Time:2025-05-22

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6515103
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
    • 2248266-65-9
    • Inchi: 1S/C16H15N3O4/c1-9-11(10(2)18-17-9)7-8-14(20)23-19-15(21)12-5-3-4-6-13(12)16(19)22/h3-6H,7-8H2,1-2H3,(H,17,18)
    • InChI Key: NIMNLFZUMQDXSD-UHFFFAOYSA-N
    • SMILES: O(C(CCC1C(C)=NNC=1C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 313.10625597g/mol
  • Monoisotopic Mass: 313.10625597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 92.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6515103-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
2248266-65-9
1g
$0.0 2023-05-25

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS No. 2248266-65-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS No. 2248266-65-9) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, combining an isoindole-1,3-dione core with a 3,5-dimethyl-1H-pyrazole moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate or enzyme modulator, given its structural resemblance to known pharmacophores.

In recent years, the demand for heterocyclic compounds like 2248266-65-9 has surged due to their versatility in drug discovery. The integration of AI-driven molecular design and computational chemistry has further accelerated studies on such compounds. Users frequently search for terms like "isoindole derivatives applications" or "pyrazole-based drug design," reflecting the growing interest in this niche. The compound’s CAS number (2248266-65-9) is often queried alongside "synthetic routes" and "patent literature," indicating its commercial and academic relevance.

The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl fragment in this compound is notable for its electron-withdrawing properties, which can influence the reactivity of adjacent functional groups. Meanwhile, the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate side chain introduces steric and electronic effects that may enhance binding affinity in biological systems. Such features align with current trends in fragment-based drug discovery (FBDD), a hot topic in medicinal chemistry circles. Searches for "FBDD strategies 2024" or "scaffold hopping techniques" often intersect with discussions about similar compounds.

From a synthetic perspective, 2248266-65-9 poses intriguing challenges and opportunities. Chemists exploring "green chemistry approaches" or "catalytic esterification" may find this compound’s ester linkage (propanoate) a valuable case study. Its stability under various pH conditions is another area of interest, as evidenced by queries like "hydrolysis resistance of isoindole esters." These aspects make it a subject of both industrial and academic research, particularly in optimizing process scalability.

Environmental and regulatory considerations also play a role in the discourse around 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate. While not classified as hazardous, its biodegradability and eco-toxicity profile are occasionally queried, reflecting broader societal concerns about sustainable chemistry. Researchers often correlate such data with "REACH compliance" or "green solvent alternatives," underscoring the compound’s alignment with modern ESG (Environmental, Social, and Governance) standards.

In conclusion, CAS No. 2248266-65-9 represents a compelling example of how multifunctional heterocycles can bridge gaps between theoretical design and practical application. Its dual isoindole-pyrazole architecture, combined with emerging trends like AI-aided synthesis and sustainability-driven R&D, ensures its continued relevance. For those delving into "structure-activity relationships (SAR)" or "high-throughput screening libraries," this compound offers a rich avenue for exploration.

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